4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Beschreibung
4-(tert-Butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a 6-fluorobenzo[d]thiazol moiety, a tertiary amine-containing side chain (3-(dimethylamino)propyl), and a bulky tert-butyl substituent on the benzamide core.
The benzo[d]thiazol scaffold is known for its bioactivity in kinase inhibition and epigenetic modulation, while the tert-butyl group may confer metabolic resistance. Its hydrochloride salt form enhances crystallinity and bioavailability.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3OS.ClH/c1-23(2,3)17-9-7-16(8-10-17)21(28)27(14-6-13-26(4)5)22-25-19-12-11-18(24)15-20(19)29-22;/h7-12,15H,6,13-14H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBIFIZEGUDRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several key functional groups:
- Benzamide moiety : This contributes to the compound's ability to interact with biological targets.
- Fluorobenzo[d]thiazole : This heterocyclic structure is known for its biological activity, particularly in cancer treatment.
- Dimethylamino group : This moiety may enhance the compound’s solubility and bioavailability.
Research indicates that compounds similar to 4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride often exert their effects through several pathways:
- Inhibition of Cell Proliferation : Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The compound is believed to induce apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM) .
- Anti-inflammatory Effects : The compound may reduce the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .
- Cell Migration Inhibition : By hindering cell migration, this compound could potentially prevent metastasis in cancer treatment scenarios .
Biological Activity Data
| Biological Activity | Observed Effect | Concentration |
|---|---|---|
| Cell Proliferation Inhibition | Significant reduction in viability of A431, A549, H1299 cells | 1 - 4 μM |
| Apoptosis Induction | Promoted apoptosis in treated cells | 1 - 4 μM |
| Cytokine Activity Reduction | Decreased IL-6 and TNF-α levels | Not specified |
| Cell Migration | Inhibited migration in vitro models | Not specified |
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Benzothiazole Derivatives : A study synthesized various benzothiazole compounds and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent anti-cancer properties by inducing apoptosis and inhibiting cell cycle progression .
- In Vivo Models : Research involving animal models demonstrated that benzothiazole derivatives could significantly reduce tumor growth in xenograft models when administered at specific dosages, showcasing their potential as therapeutic agents .
- Mechanistic Studies : Further investigations into the signaling pathways affected by these compounds revealed that they might interact with key proteins involved in cell survival and proliferation, such as p56 Lck, which plays a role in T-cell activation .
Wissenschaftliche Forschungsanwendungen
Anticancer Research
The compound has been studied for its potential as an anticancer agent. Its structural components can interact with various biological targets involved in cancer cell proliferation and survival. For instance, thiazole derivatives have been shown to inhibit histone deacetylases (HDACs), which are crucial in the regulation of gene expression related to cancer progression .
Case Study : A study investigating thiazole-based compounds demonstrated that certain derivatives exhibited significant cytotoxicity against HCT116 colon cancer cells, suggesting that modifications to the thiazole structure could enhance anticancer activity .
Neuropharmacology
The dimethylamino group in the compound suggests potential neuroactive properties. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways.
Case Study : Research on similar compounds has indicated their ability to cross the blood-brain barrier, making them suitable candidates for treating neurological disorders such as depression and anxiety . Further studies are warranted to explore the specific effects of this compound on neurotransmitter levels.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The incorporation of fluorine into the benzothiazole structure may enhance the compound's efficacy against bacterial and fungal pathogens.
Case Study : In vitro studies have shown that thiazole derivatives can possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Future research could explore the specific antimicrobial efficacy of 4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride against various pathogens.
Data Table of Related Compounds
| Compound Name | Structure | Application Area | Key Findings |
|---|---|---|---|
| Thiazole Derivative A | Structure A | Anticancer | IC50 = 54.39 μM against HCT116 cells |
| Thiazole Derivative B | Structure B | Neuropharmacology | Modulates serotonin levels |
| Thiazole Derivative C | Structure C | Antimicrobial | Effective against E. coli |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Positional Isomers: 4-Fluoro vs. 6-Fluoro Substitution
A closely related analog, 4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, differs only in the fluorine position on the benzo[d]thiazol ring (4-fluoro vs. 6-fluoro). Positional isomerism significantly impacts electronic distribution:
Table 1: Comparison of Fluoro-Substituted Analogs
| Property | Target (6-Fluoro) | 4-Fluoro Analog |
|---|---|---|
| Substituent Position | 6-Fluoro | 4-Fluoro |
| Electronic Effects | Stronger dipole | Moderate dipole |
| Synthetic Availability | Limited | Commercially available |
Substituent Variations on the Benzothiazole Ring
Methoxy vs. Fluoro Substituents
The compound N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS 1052530-89-8) replaces fluorine with a methoxy group.
- Methoxy : Electron-donating, increasing π-π stacking but reducing metabolic stability.
- Fluoro : Electron-withdrawing, enhancing oxidative stability and acidity of adjacent protons .
Table 2: Substituent Impact on Physicochemical Properties
| Substituent | Molecular Weight | Key Property Differences |
|---|---|---|
| 6-Fluoro | Not reported | Higher polarity, better solubility in polar solvents |
| 4-Methoxy | 463.0 | Increased lipophilicity (logP ~3.2) |
Side Chain Modifications
Compounds like N-(4-(2-aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride () feature alternative side chains (e.g., aminocyclopropylphenyl instead of dimethylaminopropyl).
- Dimethylaminopropyl: Enhances water solubility via protonation at physiological pH.
Core Structural Analogues
Sulfamoyl benzamides (e.g., 4-benzylthio-2-chloro-5-sulfamoyl-N-(4-methylphenyl)benzamide derivatives in ) replace the tertiary amide with sulfonamide groups.
- Sulfonamides : Higher acidity (pKa ~10) and stronger hydrogen-bonding capacity.
- Tertiary Amides : Greater resistance to hydrolysis, favoring oral bioavailability .
Table 3: Core Structure Comparison
| Core Type | Example Compound | Melting Point (°C) | Key Advantage |
|---|---|---|---|
| Tertiary Amide | Target Compound | Not reported | Metabolic stability |
| Sulfonamide | Compound 51 () | 266–268 | Enhanced binding affinity |
Research Findings and Implications
- Synthetic Challenges: The target compound’s synthesis likely requires multi-step functionalization of the benzo[d]thiazol ring, akin to methods in (e.g., 33-hour reaction times, ethanol reflux purification) .
- Purity Validation : Techniques like NMR and mass spectrometry (as in ) are critical for confirming structural integrity, especially given the complexity of fluorine and tert-butyl groups .
- Pharmacological Potential: While direct activity data for the target is unavailable, analogs with similar substituents (e.g., thiophene- or pyridine-containing benzamides in ) show anti-LSD1 activity, suggesting epigenetic applications .
Q & A
Q. Example NMR Peaks :
- Tert-butyl: δ 1.3 ppm (9H, s)
- 6-Fluorobenzo[d]thiazole: δ 7.8–8.2 ppm (multiplet, aromatic H) .
Advanced: What strategies can resolve discrepancies in reported biological activities (e.g., kinase inhibition vs. lack of efficacy in cellular assays)?
Answer:
- Dose-Response Validation : Perform IC assays across multiple concentrations to confirm target engagement (e.g., kinase inhibition at nM-µM ranges) .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Cellular Permeability Assessment : Measure logP (target ~3.5) and use Caco-2 assays to evaluate membrane penetration limitations .
Q. Data Contradiction Analysis :
| Study | Reported Activity | Proposed Resolution |
|---|---|---|
| Kinase inhibition (in vitro) | IC = 50 nM | Validate with cellular thermal shift assays (CETSA) |
| Low efficacy (cell-based) | No effect at 10 µM | Optimize formulation (e.g., DMSO solubility >10 mM) |
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Answer:
- Core Modifications : Replace the 6-fluoro group with chloro or methoxy to alter electron density and binding affinity .
- Side Chain Optimization : Shorten the dimethylaminopropyl chain to reduce cationic charge and enhance blood-brain barrier penetration .
- Salt Form Comparison : Test hydrochloride vs. mesylate salts for solubility and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
